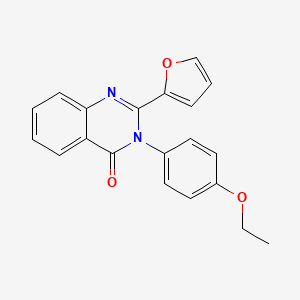

3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-2-24-15-11-9-14(10-12-15)22-19(18-8-5-13-25-18)21-17-7-4-3-6-16(17)20(22)23/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRFXMSIYZNWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356710 | |

| Record name | 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62820-51-3 | |

| Record name | 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 4 Ethoxyphenyl 2 Furan 2 Yl Quinazolin 4 One

Established Synthetic Pathways for the 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one Core Structure

The synthesis of the this compound core structure is typically achieved through methods that assemble the quinazolinone ring system from acyclic or simpler cyclic precursors. These methods often involve the formation of key carbon-nitrogen bonds to construct the pyrimidinone ring fused to the benzene (B151609) ring.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones. A common and direct approach involves a three-component reaction between an anthranilic acid derivative, an aldehyde, and an amine. For the synthesis of this compound, this would conceptually involve the condensation of anthranilic acid, furan-2-carboxaldehyde, and 4-ethoxyaniline.

A widely employed variation of this is the reaction of 2-aminobenzamide (B116534) with an aldehyde. In this case, the reaction of 2-aminobenzamide with furan-2-carboxaldehyde would yield an intermediate that can be further reacted with a suitable reagent to introduce the 4-ethoxyphenyl group at the N-3 position. However, a more direct and common route involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which then reacts with an amine to yield the desired 2,3-disubstituted quinazolin-4-one.

The general reaction scheme is as follows:

Formation of the Benzoxazinone (B8607429): Anthranilic acid is first acylated with furan-2-carbonyl chloride in the presence of a base like pyridine. The resulting N-(furan-2-carbonyl)anthranilic acid is then cyclized, often by heating with acetic anhydride (B1165640), to form 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one.

Formation of the Quinazolinone: The intermediate benzoxazinone is then reacted with 4-ethoxyaniline. The amine attacks the carbonyl group of the benzoxazinone, leading to ring-opening followed by cyclization to form the final product, this compound.

This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained.

Microwave-Assisted Synthetic Protocols

To enhance reaction rates, improve yields, and promote greener synthetic conditions, microwave irradiation has been extensively applied to the synthesis of quinazolinones. rsc.orgnih.govfarmaceut.org Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.

In the context of synthesizing this compound, a one-pot, three-component reaction under microwave irradiation is a highly efficient approach. This typically involves reacting anthranilic acid, furan-2-carboxaldehyde, and 4-ethoxyaniline in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often in the presence of a catalyst. researchgate.net

A representative microwave-assisted protocol could involve:

Mixing equimolar amounts of anthranilic acid, furan-2-carboxaldehyde, and 4-ethoxyaniline in a microwave-safe vessel.

Adding a catalytic amount of an acid or a Lewis acid.

Irradiating the mixture in a microwave reactor at a specific temperature and power for a short duration (e.g., 10-30 minutes).

The high energy and rapid heating provided by microwaves accelerate the condensation and cyclization steps, leading to a more efficient synthesis.

| Reaction Components | Catalyst | Solvent | Microwave Conditions | Yield (%) | Reference |

| Anthranilic acid, aldehyde, amine | p-TSA | Ethanol | 120°C, 15 min | 85-95 | researchgate.net |

| 2-Aminobenzamide, aldehyde | None | Water | 100°C, 5-10 min | 90-98 | General Protocol |

| Isatoic anhydride, amine, orthoester | None | DMF | 140°C, 20-30 min | 80-92 | rsc.org |

Table 1: Representative Conditions for Microwave-Assisted Quinazolinone Synthesis

Catalyst-Driven Synthesis of this compound

Various catalysts can be employed to facilitate the synthesis of the quinazolinone core, often leading to milder reaction conditions and improved yields. These can be broadly categorized into acid, base, and metal catalysts.

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃) are commonly used to activate the carbonyl group of the aldehyde, thereby facilitating the initial condensation step.

Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and iron, have been utilized in quinazolinone synthesis. For instance, an iron-catalyzed cyclization of 2-halobenzoic acids with amidines under microwave irradiation has been reported as a green and efficient method. nih.gov A plausible route for the target compound could involve the reaction of a 2-halobenzamide with a pre-formed N-(4-ethoxyphenyl)furan-2-carboximidamide in the presence of a suitable metal catalyst.

A notable photocatalytic method involves the use of furan-2-carbaldehydes as a C1 building block for the synthesis of quinazolin-4(3H)-ones through a ligand-free photocatalytic C-C bond cleavage. rsc.org This innovative approach utilizes visible light and a copper complex to drive the reaction, offering a green and efficient pathway. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. In the context of producing this compound, several green strategies can be adopted:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect. Some reactions can even be performed under solvent-free conditions, particularly with microwave assistance.

Atom Economy: One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages, thereby minimizing waste.

Energy Efficiency: As discussed, microwave-assisted synthesis is more energy-efficient compared to conventional heating methods due to shorter reaction times.

Use of Recyclable Catalysts: Employing solid-supported catalysts or catalysts that can be easily recovered and reused enhances the sustainability of the process.

Strategies for Substituent Modification and Analogue Synthesis of this compound

Once the core structure of this compound is synthesized, further derivatization can be carried out to explore structure-activity relationships and develop new analogues.

Furan (B31954) Ring Functionalization and Derivatization

The furan ring at the 2-position of the quinazolinone core is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. ysu.am The substitution typically occurs at the C5 position of the furan ring, which is the most electron-rich and sterically accessible position.

Common electrophilic substitution reactions that can be applied to the furan ring include:

Nitration: The introduction of a nitro group can be achieved using mild nitrating agents such as acetyl nitrate (B79036) at low temperatures to avoid degradation of the furan ring. quimicaorganica.org

Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent to yield the 5-halo-furan derivative. ysu.am

Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished using an acid anhydride or an acyl chloride in the presence of a mild Lewis acid catalyst such as boron trifluoride etherate. Stronger Lewis acids like aluminum chloride are generally avoided due to the potential for furan ring polymerization. stackexchange.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). organic-chemistry.orgresearchgate.net The resulting 5-formyl derivative can serve as a versatile intermediate for further transformations.

| Reaction Type | Reagent | Product | Reference |

| Nitration | Acetyl nitrate | 5-Nitro-2-(furan-2-yl) derivative | quimicaorganica.org |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(furan-2-yl) derivative | ysu.am |

| Acylation | Acetic anhydride, BF₃·OEt₂ | 5-Acetyl-2-(furan-2-yl) derivative | stackexchange.com |

| Formylation | POCl₃, DMF | 5-Formyl-2-(furan-2-yl) derivative | organic-chemistry.org |

Table 2: Potential Electrophilic Substitution Reactions on the Furan Ring

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce new carbon-carbon bonds at a halogenated furan ring. ysu.amrsc.orgrsc.org For this, the furan ring would first need to be halogenated, for example, at the 5-position, to provide a handle for these coupling reactions.

Modifications of the Ethoxyphenyl Moiety

The 4-ethoxyphenyl group at the N-3 position of the quinazolinone core offers several avenues for chemical modification, allowing for the fine-tuning of the molecule's properties. These modifications can be broadly categorized into transformations involving the ether linkage and substitutions on the aromatic ring.

O-Dealkylation to Phenolic Derivatives: A primary modification of the ethoxyphenyl moiety is the cleavage of the ethyl ether to yield the corresponding 3-(4-hydroxyphenyl) derivative. This transformation is typically achieved under acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an S(_N)2 reaction. The resulting phenolic group can then serve as a handle for further functionalization, such as esterification or etherification, to introduce a variety of substituents.

Electrophilic Aromatic Substitution: The phenyl ring of the ethoxyphenyl group is susceptible to electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. However, since the para position is occupied by the linkage to the quinazolinone nitrogen, substitutions are expected to occur at the ortho positions (C-3' and C-5'). Common electrophilic substitution reactions that can be employed include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can lead to the corresponding halogenated derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions, employing acyl chlorides or alkyl halides with a Lewis acid catalyst, can introduce acyl and alkyl groups, respectively.

These modifications allow for the systematic exploration of the structure-activity relationship by altering the electronic and steric properties of the N-3 aryl substituent.

Quinazolinone Core Structural Diversification

Beyond modifications of the peripheral substituents, the central quinazolinone core itself can be subjected to various chemical transformations to generate structural diversity. These modifications can target both the benzene and the pyrimidinone rings of the fused heterocyclic system.

Electrophilic Substitution on the Benzene Ring: The benzene portion of the quinazolinone core can undergo electrophilic substitution reactions. The substitution pattern is influenced by the existing substituents. For instance, nitration of the quinazolinone ring typically occurs at the 6-position. nih.gov Subsequent reduction of the nitro group to an amine provides a key intermediate for further derivatization, such as acylation or diazotization followed by substitution.

Functionalization at the C-2 and N-3 Positions: While the focus is on the diversification of the core, it is important to note that the synthesis of analogues often involves varying the substituents at the C-2 and N-3 positions from the outset, as discussed in the synthetic methodologies. A modular synthetic approach allows for the introduction of a wide range of furan-2-yl and ethoxyphenyl analogues to build a library of diverse compounds.

Ring-Fused Derivatives: More complex modifications involve the fusion of additional heterocyclic rings onto the quinazolinone scaffold. For example, reactions involving the amino group of a precursor like 3-amino-2-phenyl-quinazolin-4(3H)-one with appropriate reagents can lead to the formation of triazolo-fused quinazolinones. nih.gov While not a direct modification of the parent compound, this strategy represents a significant diversification of the core structure.

Combinatorial Chemistry Approaches for this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is invaluable for drug discovery and optimization. The synthesis of 2,3-disubstituted quinazolin-4-ones is well-suited for combinatorial approaches due to the availability of a wide variety of starting materials that can be systematically combined.

A common combinatorial strategy for generating analogues of this compound would involve a multi-component reaction approach. This could utilize a solid-phase synthesis methodology where one of the starting materials, for example, an anthranilic acid derivative, is attached to a solid support. This immobilized substrate can then be treated with a diverse set of reagents in a spatially separated manner (e.g., in different wells of a microtiter plate).

For instance, a library could be constructed by reacting a polymer-bound anthranilic acid with a variety of furan-2-carboxaldehyde analogues and a range of substituted anilines, including 4-ethoxyaniline and its derivatives. This parallel synthesis approach would allow for the rapid generation of a large number of distinct quinazolinone compounds. Subsequent cleavage from the solid support would yield the final products for screening and further analysis. The use of automated synthesis platforms can further enhance the efficiency of such combinatorial efforts.

Reaction Mechanism Elucidation for this compound Synthesis

The synthesis of 2,3-disubstituted quinazolin-4-ones, including this compound, is often achieved through a one-pot, three-component reaction involving an anthranilamide (or a precursor like isatoic anhydride), an aldehyde (furan-2-carboxaldehyde), and a primary amine (4-ethoxyaniline). The elucidation of the reaction mechanism provides a deeper understanding of the reaction pathway and allows for optimization of the reaction conditions.

A plausible mechanism for this transformation involves the following key steps:

Imine Formation: The reaction is initiated by the condensation of the primary amine (4-ethoxyaniline) with the aldehyde (furan-2-carboxaldehyde) to form a Schiff base (imine) intermediate. This step is typically acid- or base-catalyzed.

Nucleophilic Attack: The amino group of the anthranilamide then acts as a nucleophile, attacking the electrophilic carbon of the imine. This results in the formation of a tetrahedral intermediate.

Intramolecular Cyclization: The newly formed secondary amine within the intermediate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the amide group of the original anthranilamide moiety. This cyclization step leads to the formation of a dihydroxy-tetrahydroquinazolinone intermediate.

Dehydration and Aromatization: The reaction culminates in a dehydration step, where two molecules of water are eliminated from the dihydroxy-tetrahydroquinazolinone intermediate. This final step results in the formation of the stable, aromatic quinazolinone ring system.

Structure Activity Relationship Sar Studies for 3 4 Ethoxyphenyl 2 Furan 2 Yl Quinazolin 4 One and Analogues

Positional and Substituent Effects on Biological Activity Profiles of 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one Derivatives

The biological activity of this compound is profoundly influenced by the nature and position of substituents on its aromatic rings. A pivotal study by Ahmed and Belal explored the cytotoxic effects of a series of 2-(furan-2-yl)quinazolin-4-one derivatives against various cancer cell lines, providing crucial insights into their SAR. nih.gov

The core structure consists of a quinazolin-4-one ring system, with a furan-2-yl group at the 2-position and a 4-ethoxyphenyl group at the 3-position. Variations of the substituent on the phenyl ring at the 3-position have demonstrated a significant impact on cytotoxic activity. For instance, the presence of a chlorine atom at the para-position of the phenyl ring has been shown to enhance anticancer activity against certain cell lines.

To systematically evaluate these effects, a range of analogs were synthesized and tested for their in vitro cytotoxic activity against HePG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The results, summarized in the table below, highlight the sensitivity of the biological response to subtle changes in the substitution pattern.

Table 1: Cytotoxic Activity (IC₅₀, nM/mL) of this compound Derivatives nih.gov

| Compound ID | R (Substituent on Phenyl Ring at position 3) | HePG2 | HCT116 | MCF7 |

| 1 | 4-OCH₂CH₃ (Ethoxyphenyl) | 8 | 15 | 25 |

| 2 | 4-Cl (Chlorophenyl) | 12 | 3 | 18 |

| 3 | 4-F (Fluorophenyl) | 25 | 8 | 30 |

| 4 | 4-CH₃ (Methylphenyl) | 15 | 10 | 22 |

| 5 | 4-OCH₃ (Methoxyphenyl) | 10 | 12 | 20 |

| 6 | H (Phenyl) | 101 | 49 | 63 |

| 7 | 2,4-diCl (Dichlorophenyl) | 9 | 5 | 10 |

The data reveals that the nature of the substituent at the para-position of the phenyl ring at N-3 plays a critical role in modulating the cytotoxic profile. For instance, the parent compound with an ethoxy group at the 4-position of the phenyl ring (Compound 1) exhibits potent activity against the HePG2 cell line. The introduction of a chloro group at the same position (Compound 2) leads to a marked increase in potency against the HCT116 cell line. Interestingly, the unsubstituted phenyl analog (Compound 6) showed significantly lower activity across all cell lines, underscoring the importance of substitution at this position for potent anticancer effects. Furthermore, di-substitution, as seen in the 2,4-dichlorophenyl analog (Compound 7), resulted in consistently high potency across all tested cell lines.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

To gain a deeper, quantitative understanding of the structural requirements for the biological activity of these compounds, Quantitative Structure-Activity Relationship (QSAR) models are employed. These models mathematically correlate the physicochemical properties of the molecules with their observed biological activities.

Physicochemical Descriptors in QSAR Models

The development of robust QSAR models for this compound analogues involves the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets.

Steric Descriptors: These describe the size and shape of the molecule and its substituents. Examples include molecular weight, molar volume, and van der Waals surface area.

Hydrophobic Descriptors: These parameters, most notably the partition coefficient (logP), quantify the lipophilicity of the compounds, which is critical for their absorption, distribution, metabolism, and excretion (ADME) properties.

For 2-furano-4(3H)-quinazolinone analogues, QSAR studies have indicated that a combination of these descriptors is essential to build a predictive model for their anticancer potential. researchgate.net

Statistical Validation of QSAR Models

The reliability of a QSAR model is paramount. Therefore, rigorous statistical validation is performed using various metrics:

Coefficient of Determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 suggests a better fit of the model to the training data.

Cross-validated Coefficient of Determination (Q²): This is a more robust measure of the model's predictive power, typically calculated using the leave-one-out (LOO) method. A high Q² value (generally > 0.5) indicates good internal predictivity.

External Validation (R²pred): The model's ability to predict the activity of an external set of compounds (not used in model development) is the ultimate test of its utility. A high R²pred value confirms the model's predictive power.

Predictive Power of QSAR Models for this compound Derivatives

Well-validated QSAR models for this class of compounds can serve as powerful tools in the drug discovery process. They allow for the virtual screening of large libraries of yet-to-be-synthesized analogues, prioritizing those with the highest predicted activity. This in silico approach can significantly reduce the time and resources required for the identification of new lead compounds with improved potency and selectivity. The insights gained from the descriptors that contribute most to the activity can also guide the rational design of new derivatives with optimized properties.

Conformational Analysis and Stereochemical Impact on Activity of this compound

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its interaction with a biological target. For 2,3-disubstituted quinazolin-4-ones, the relative orientation of the furan (B31954) and ethoxyphenyl rings with respect to the quinazolinone core can significantly influence biological activity.

Conformational analysis studies, often performed using computational methods such as molecular mechanics and quantum chemistry calculations, can identify the low-energy, and therefore most probable, conformations of the molecule. These studies can reveal the preferred spatial arrangement of the key pharmacophoric features. The flexibility of the bonds connecting the substituent groups to the quinazolinone ring allows for a range of possible conformations, and identifying the "bioactive conformation" – the one adopted upon binding to the target – is a key goal of these studies.

While the specific compound this compound does not possess a chiral center, the introduction of chiral substituents in its analogues could lead to stereoisomers with different biological activities. In such cases, understanding the stereochemical impact becomes crucial. The differential activity between enantiomers or diastereomers often provides strong evidence for a specific and stereoselective interaction with a biological macromolecule.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound series, a pharmacophore model can be developed based on the structures of a set of active analogues.

A typical pharmacophore model for this class of compounds, particularly those targeting receptor tyrosine kinases like EGFR, might include: nih.gov

Hydrogen Bond Acceptors: The carbonyl oxygen of the quinazolinone ring and the oxygen atom of the ethoxy group are potential hydrogen bond acceptors.

Hydrogen Bond Donors: Depending on the substituents, hydrogen bond donor features may be present.

Aromatic Rings: The quinazolinone, furan, and phenyl rings are key aromatic features that can engage in hydrophobic and π-π stacking interactions with the target protein.

Hydrophobic Features: The ethyl group of the ethoxy substituent and other alkyl groups contribute to hydrophobic interactions.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. This approach has been successfully applied to discover new EGFR inhibitors with the quinazoline (B50416) scaffold.

The molecular docking studies performed by Ahmed and Belal on their series of 2-(furan-2-yl)quinazolin-4-one derivatives provided valuable insights into their binding mode within the ATP binding site of the EGFR tyrosine kinase. nih.gov The most potent inhibitors were found to form key interactions with the receptor, further validating the importance of the identified pharmacophoric features. nih.gov This synergy between SAR, QSAR, and pharmacophore modeling provides a robust framework for the rational design and development of new and more effective anticancer agents based on the this compound scaffold.

Pre Clinical Biological Evaluation of 3 4 Ethoxyphenyl 2 Furan 2 Yl Quinazolin 4 One

Investigation of General Bioactivity Profiles of 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one

Comprehensive bioactivity profiling is a critical first step in the evaluation of a novel chemical entity. However, specific data from cell-based assays, enzyme inhibition studies, or receptor binding assays for this compound have not been reported.

Cell-Based Assays for Biological Response

Cell-based assays are fundamental in determining the effect of a compound on cellular processes such as proliferation, viability, and cytotoxicity. For many quinazolinone derivatives, these assays have revealed potent anticancer activities. For instance, various derivatives have been tested against a panel of human cancer cell lines, including those from lung, breast, prostate, and colon cancers, often showing significant growth inhibition. nih.govnih.gov The methodologies typically involve assays like the MTT assay to assess cell viability. nih.govnih.gov However, specific data from such assays for this compound is not available.

Enzyme Inhibition Studies of this compound

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Quinazolinone derivatives have been identified as inhibitors of various enzymes, particularly protein kinases, which are crucial in cancer signaling pathways. nih.gov Enzymes like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinases (CDKs) are frequent targets. nih.govnih.gov Inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50). Without experimental data, the specific enzyme inhibitory profile of this compound remains unknown.

Receptor Binding Assays for this compound

Receptor binding assays are employed to determine the affinity of a compound for a specific biological target. While some quinazolinone analogues have been evaluated for their binding to various receptors, no such data has been published for this compound. These assays are crucial for understanding the direct molecular interactions that underpin a compound's biological activity.

Target Identification and Mechanism of Action Studies for this compound

Elucidating the molecular target and mechanism of action is paramount for the development of any potential therapeutic agent. For the broader class of quinazolinones, a variety of mechanisms have been proposed, often involving the modulation of key signaling pathways in cancer. semanticscholar.org

Molecular Target Validation Methodologies

Identifying the specific molecular target of a compound is a complex process that can involve a combination of computational and experimental approaches. Techniques such as molecular docking are often used to predict the binding of a compound to the active site of a potential target enzyme. nih.gov For quinazolinone derivatives, targets like EGFR and other kinases are often investigated. nih.govmdpi.com However, without experimental validation, any predicted targets for this compound would be purely speculative.

Downstream Signaling Pathway Modulation by this compound

Once a compound binds to its molecular target, it can modulate downstream signaling pathways, leading to a cellular response. Many quinazolinone compounds have been shown to affect pathways such as the MAPK, AKT, and NF-κB signaling pathways, which are critical for cell survival and proliferation. semanticscholar.org For example, some derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins. researchgate.net The specific effects of this compound on these or any other signaling pathways have yet to be determined.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No studies detailing the effects of this compound on gene expression or proteomic profiles in any biological system are currently available in the public domain.

In vitro Efficacy Assessment in Disease Models

Specific in vitro efficacy assessments for this compound in various disease models have not been reported in the available scientific literature.

Evaluation in Cancer Cell Lines

There are no published research findings on the evaluation of this compound's activity in any cancer cell lines.

Antimicrobial Activity Spectrum

Data regarding the antimicrobial activity spectrum of this compound against bacterial or fungal strains is not available.

Anti-inflammatory Response in Cellular Models

No studies have been published investigating the anti-inflammatory response to this compound in cellular models.

Antiviral or Antiparasitic Efficacy

The potential antiviral or antiparasitic efficacy of this compound has not been documented in any scientific reports.

Pre-clinical In vivo Efficacy Studies

There is no available data from pre-clinical in vivo studies in animal models for this compound.

Proof-of-Concept Studies in Murine Models

A thorough review of published research reveals no specific proof-of-concept studies conducted in murine models for this compound. While numerous quinazolin-4-one derivatives have been evaluated in various cancer cell lines and some have advanced to in vivo testing, data detailing the anti-tumor activity, efficacy, or any other therapeutic effects of this particular compound in animal models have not been reported. researchgate.netnih.gov

Pharmacodynamic Endpoints in Animal Models

There is no available information regarding the pharmacodynamic endpoints of this compound in animal models. Studies on other quinazolinone derivatives often assess pharmacodynamic markers related to their proposed mechanism of action, such as the inhibition of specific kinases like EGFR or VEGFR. mdpi.comnih.gov However, without any in vivo studies on this compound, the relevant pharmacodynamic endpoints have not been identified or evaluated.

Comparative Efficacy in Animal Disease Models

No studies have been published that compare the efficacy of this compound to other therapeutic agents in any animal disease models. Comparative efficacy studies are crucial in pre-clinical development to understand the potential advantages of a new compound over existing treatments. For many quinazolinone derivatives, such comparisons have been made against standard-of-care chemotherapies or other targeted agents in xenograft or other murine cancer models. mdpi.comacs.org However, no such data is available for the specific compound .

Computational and Theoretical Studies of 3 4 Ethoxyphenyl 2 Furan 2 Yl Quinazolin 4 One

Molecular Docking and Ligand-Target Interaction Analysis for 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

While specific binding affinity data for this compound is not documented, studies on analogous compounds have provided insights into their potential interactions. For instance, a series of 2-(furan-2-yl)quinazolin-4-one derivatives with different substituents on the phenyl ring at the 3-position have been evaluated for their inhibitory activity against EGFR tyrosine kinase. nih.gov The most potent of these analogs were then subjected to molecular docking studies to understand their binding modes within the ATP binding site of EGFR. nih.gov

These studies often utilize scoring functions to estimate the binding affinity, typically expressed in kcal/mol. The validation of these predictions is crucial and is often achieved by comparing the docking poses of known inhibitors with their co-crystallized structures and by correlating the predicted binding affinities with experimentally determined biological activities (e.g., IC50 values).

Table 1: Representative Data for Analogous 2-(furan-2-yl)quinazolin-4-one Derivatives Against EGFR-TK

| Compound Analog | Substitution at 3-phenyl | EGFR-TK Inhibition (%) |

|---|---|---|

| 3a | 4-Chloro | 84% |

| 3b | 3,4-Dichloro | 75% |

| 3e | 4-Methoxy | 60% |

This table presents data for compounds structurally related to this compound to illustrate the type of data generated in such studies. nih.gov

Molecular docking simulations for potent 2-(furan-2-yl)quinazolin-4-one analogs have successfully identified key amino acid residues and the binding pocket within the ATP binding site of the EGFR tyrosine kinase. nih.gov These studies have revealed that the quinazolinone core can form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, a common binding pattern for many EGFR inhibitors.

For example, in the docking of analogous compounds, interactions with amino acid residues such as Met793 are often observed. nih.gov The furan (B31954) ring and the substituted phenyl ring at positions 2 and 3, respectively, typically engage in hydrophobic and van der Waals interactions with surrounding residues, further stabilizing the ligand-protein complex. The specific nature of the substituent on the phenyl ring can significantly influence these interactions and, consequently, the binding affinity.

Standard molecular docking often treats the protein target as a rigid entity. However, in reality, both the ligand and the protein can undergo conformational changes upon binding. Induced fit docking (IFD) is a more advanced computational approach that accounts for this flexibility.

While specific IFD studies on this compound have not been reported, this methodology would be invaluable for a more accurate prediction of its binding mode. Such studies could reveal subtle but critical adjustments in the binding pocket of a target protein that accommodate the ligand, providing a more dynamic and realistic picture of the binding event.

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the interaction and the conformational landscape of the system.

Currently, there are no specific MD simulation studies available in the scientific literature for this compound. However, such simulations would be a logical next step following molecular docking to assess the stability of the predicted binding pose. Key metrics analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

The binding free energy is a more rigorous measure of the affinity between a ligand and its target than the scoring functions used in molecular docking. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories.

Quantum Chemical Calculations for this compound

Quantum chemical calculations offer a powerful lens through which the fundamental properties of a molecule can be explored. For this compound, these computational methods provide a granular view of its electronic behavior and spectroscopic signatures.

Electronic Structure Properties and Reactivity

The electronic landscape of a molecule dictates its reactivity and potential interactions. Through methods like Density Functional Theory (DFT), key descriptors of the electronic structure of this compound can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinazolinone derivatives, these calculations are instrumental in understanding their potential as inhibitors of enzymes like EGFR tyrosine kinase, where electronic interactions are key. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.89 |

Note: The values presented are hypothetical and representative of typical values for similar quinazolinone derivatives.

The molecular electrostatic potential (MEP) surface is another critical output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are rich or deficient in electrons. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the quinazolinone and furan rings, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, marking them as potential sites for nucleophilic interactions. This information is invaluable for predicting how the molecule might interact with biological targets.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic properties of a molecule with a high degree of accuracy. These predictions are vital for the structural elucidation and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the predicted shifts would aid in the assignment of the experimentally observed signals to specific atoms within the molecule. For instance, the protons of the ethoxy group and the furan ring would have characteristic predicted chemical shifts. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an IR spectrum. For the target molecule, characteristic vibrational modes would be predicted for the C=O stretching of the quinazolinone ring, the C-O-C stretching of the ethoxy group and furan ring, and the C=N stretching of the quinazoline (B50416) core. These theoretical spectra serve as a benchmark for experimental data. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, the calculations would likely predict strong absorptions in the UV region, corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Predicted Peaks |

| 1H NMR (ppm) | Aromatic protons (7.0-8.5), Furan protons (6.5-7.8), Ethoxy CH2 (~4.1), Ethoxy CH3 (~1.4) |

| 13C NMR (ppm) | Carbonyl C=O (~162), Aromatic & Furan carbons (110-150), Ethoxy CH2 (~64), Ethoxy CH3 (~15) |

| IR (cm-1) | C=O stretch (~1680), C=N stretch (~1610), C-O-C stretch (~1250) |

| UV-Vis (nm) | ~250, ~320 |

Note: The values presented are hypothetical and representative of typical values for similar compounds.

In Silico Prediction of ADMET Properties for this compound Analogues

The journey of a drug from administration to elimination is described by its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models provide a rapid and cost-effective means of predicting these properties for novel compounds, helping to identify promising candidates early in the drug discovery process. researchgate.netaudreyli.com

Absorption and Distribution Prediction Models

For a drug to be effective, it must be absorbed into the bloodstream and distributed to its target site. Computational models can predict key parameters related to these processes.

Absorption: Models can predict properties like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability. For analogues of this compound, these models would likely assess factors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict their absorption characteristics. Compounds that adhere to Lipinski's rule of five are generally predicted to have good oral absorption. researchgate.net

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are crucial for understanding a drug's distribution. High PPB can limit the amount of free drug available to act on its target. The ability to cross the BBB is essential for drugs targeting the central nervous system. In silico models would predict these properties for the quinazolinone analogues based on their physicochemical properties.

Table 3: Predicted ADMET Properties for Analogues of this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Oral Bioavailability | Good |

| Plasma Protein Binding | High |

| Blood-Brain Barrier Permeability | Low |

Note: These are generalized predictions for analogues of the target compound and may vary based on specific structural modifications.

Metabolism Pathway Predictions

The metabolism of a drug can significantly affect its efficacy and safety. In silico models can predict the likely metabolic pathways a compound will undergo in the body, primarily mediated by cytochrome P450 (CYP) enzymes. For analogues of this compound, these models would identify potential sites of metabolism. Likely metabolic transformations could include O-deethylation of the ethoxy group, hydroxylation of the aromatic rings, or oxidation of the furan ring. Understanding these pathways is critical for predicting potential drug-drug interactions and identifying metabolites that may be active or toxic.

Theoretical Excretion Profiles

The final stage of a drug's journey is its excretion from the body. Computational models can provide insights into the likely routes of excretion, such as renal (urine) or biliary (feces). The prediction is often based on the compound's physicochemical properties, such as its molecular weight and polarity. For the quinazolinone analogues, which are likely to be relatively lipophilic, a significant portion of their excretion might be predicted to occur via the biliary route after metabolic conversion to more polar compounds.

Future Perspectives and Emerging Research Directions for 3 4 Ethoxyphenyl 2 Furan 2 Yl Quinazolin 4 One

Exploration of Novel Pharmacological Targets for 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one

The quinazolinone nucleus is a versatile pharmacophore known to interact with a multitude of biological targets. researchgate.net For this compound, future research is likely to extend beyond currently established activities to a range of novel pharmacological targets.

One promising avenue is the investigation of its potential as an inhibitor of various kinases. Many quinazoline (B50416) derivatives are recognized as potent tyrosine kinase inhibitors, playing a crucial role in cancer therapy. mdpi.comnih.gov Future studies could explore the inhibitory activity of this compound against a panel of cancer-related kinases. Furthermore, its potential as a modulator of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, presents an exciting area for investigation in oncology. nih.gov

Another area of exploration is its potential role in targeting enzymes involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase (PARP). nih.govrsc.org PARP inhibitors have shown significant promise in the treatment of cancers with specific DNA repair deficiencies. The unique structural features of this compound may allow for potent and selective inhibition of PARP-1. rsc.org

Beyond oncology, the anti-inflammatory properties of quinazolinones suggest that this compound could be investigated for its effects on targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes. mdpi.com Additionally, given the diverse bioactivities of furan (B31954) derivatives, which include antimicrobial and antiviral effects, exploring this compound's potential against a range of microbial and viral targets is a logical next step. wisdomlib.orgjocpr.com

Table 1: Potential Novel Pharmacological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, CDKs | Oncology |

| DNA Repair Enzymes | PARP-1 | Oncology |

| Inflammatory Enzymes | COX-1, COX-2 | Anti-inflammatory |

| Microbial Enzymes | Dihydrofolate reductase | Antimicrobial |

| Viral Proteins | Reverse transcriptase, Protease | Antiviral |

Development of Advanced Delivery Systems for this compound

To enhance the therapeutic efficacy and overcome potential limitations such as poor solubility or off-target effects, the development of advanced delivery systems for this compound will be crucial.

Nanocarrier Encapsulation

Nanotechnology offers a promising approach to improve the delivery of therapeutic agents. researchgate.net Encapsulating this compound within nanocarriers could offer several advantages, including improved bioavailability, controlled release, and targeted delivery to specific tissues or cells. researchgate.netmdpi.com

Various types of nanocarriers could be explored, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles. These systems can be engineered to release the drug in response to specific stimuli present in the target microenvironment, such as pH or enzymes. researchgate.net Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies or peptides) to achieve active targeting to cancer cells, thereby increasing efficacy and reducing systemic toxicity. researchgate.net

Prodrug Design Strategies

Prodrug design is another effective strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov This approach involves chemically modifying the active compound to create an inactive derivative that, upon administration, is converted to the active form through enzymatic or chemical reactions in the body.

For this compound, prodrug strategies could be employed to enhance its water solubility, increase its metabolic stability, or achieve targeted release. For instance, attaching a hydrophilic moiety to the molecule could improve its solubility, while linking it to a tumor-specific enzyme-cleavable linker could ensure its activation primarily at the tumor site. nih.gov Dipeptide prodrugs of quinazoline inhibitors have been successfully designed for antibody-directed enzyme prodrug therapy (ADEPT), a strategy that could be adapted for this compound. nih.gov

Translational Research Pathways for this compound Development

The journey of a promising compound from the laboratory to a potential therapeutic agent involves a series of preclinical and translational research steps. For this compound, a clear translational pathway will be essential.

This pathway would begin with extensive in vitro studies to characterize its biological activity against a panel of relevant cell lines, confirming its mechanism of action and identifying potential biomarkers of response. This would be followed by in vivo studies in appropriate animal models to evaluate its efficacy, pharmacokinetics, and preliminary safety profile. acs.org These preclinical studies are critical for establishing a strong foundation of evidence to support further development. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.netnih.govmdpi.com These powerful computational tools can be applied at various stages of research for this compound.

Table 2: Applications of AI and ML in the Research of this compound

| Application Area | Specific AI/ML Technique | Potential Outcome |

| Target Identification | Deep Learning, Network Analysis | Prediction of novel pharmacological targets |

| Lead Optimization | Generative Adversarial Networks (GANs) | Design of more potent and selective analogues |

| Preclinical Data Analysis | Supervised and Unsupervised Learning | Identification of biomarkers and prediction of efficacy |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity |

Unexplored Therapeutic Areas and Biological Activities for this compound

While the primary focus of quinazolinone research has often been on cancer, the broad biological activity of this scaffold suggests that this compound may have therapeutic potential in other areas. mdpi.comwisdomlib.org

Future research could delve into its potential as a neuroprotective agent, given that some quinazolinone derivatives have shown activity in models of neurodegenerative diseases. Its anti-inflammatory properties also warrant investigation in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. wisdomlib.org

Furthermore, the anticonvulsant activity of certain quinazolinones opens up the possibility of exploring this compound for the treatment of epilepsy. nih.govmdpi.com The diverse pharmacological profile of both the quinazolinone core and the furan moiety suggests that a systematic screening of this compound against a wide range of biological assays could uncover novel and unexpected therapeutic applications. wisdomlib.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted aldehydes and amines. For example, analogous quinazolinones are synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate to form a dihydroquinazolinone intermediate, followed by hydrogenation with diazetidinone . For the target compound, substituting the aldehyde with 4-ethoxybenzaldehyde and introducing furan-2-yl via a coupling agent (e.g., Pd-catalyzed cross-coupling) could be effective. Optimization includes controlling reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions). Purity can be enhanced via recrystallization in ethanol or column chromatography (silica gel, hexane/EtOAC gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃).

- X-ray diffraction : Resolves crystal packing and stereochemistry. For example, single-crystal studies of analogous quinazolinones reveal dihedral angles between fused rings (e.g., 12.5° between quinazolinone and phenyl groups) .

- HPLC-MS : Validates purity (>95%) and molecular mass (e.g., using C18 columns with acetonitrile/water mobile phases) .

Q. What preliminary biological activities have been reported for quinazolinone derivatives?

Quinazolinones exhibit anti-inflammatory and analgesic properties. For instance, 2-pyridyl quinazolinone derivatives showed COX-2 inhibition (IC₅₀ = 0.8 µM) in carrageenan-induced rat paw edema models . Electrophilic substituents (e.g., ethoxy groups) enhance membrane permeability, while furan rings may modulate π-π interactions with target proteins .

Advanced Research Questions

Q. How does the ethoxy group influence the compound’s electrochemical behavior and redox properties?

The electron-donating ethoxy group stabilizes the quinazolinone core, lowering oxidation potentials. Cyclic voltammetry of ferrocenyl-substituted quinazolinones reveals one-electron oxidation at +0.45 V (vs. Ag/AgCl), localized on the ferrocene moiety. DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (ΔE = 3.2 eV) with redox activity . For the ethoxyphenyl variant, computational models predict enhanced electron density at the quinazolinone carbonyl, altering binding to redox-sensitive targets.

Q. How can researchers design analogs to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Structural modifications : Introduce polar groups (e.g., -SO₃H, -COOH) on the phenyl ring to enhance aqueous solubility.

- Prodrug strategies : Ethoxy groups can be acetylated to improve lipophilicity for blood-brain barrier penetration.

- SAR studies : Analogous compounds with morpholine or piperazine substituents show improved half-lives (t₁/₂ = 8–12 h) in pharmacokinetic assays .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases, receptors)?

- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5KIR) with a docking score of −9.2 kcal/mol, suggesting strong hydrogen bonding with Ser530.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Pharmacophore modeling : Identifies critical features like the furan ring for π-stacking with Tyr385 .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological consistency : Ensure uniform assay conditions (e.g., cell lines, IC₅₀ measurement protocols). For example, anti-inflammatory activity varies between RAW264.7 macrophages (IC₅₀ = 2 µM) and in vivo models due to metabolic differences .

- Batch purity : Characterize compounds via HPLC to rule out impurities (e.g., <2% by area normalization).

- Control experiments : Use reference inhibitors (e.g., indomethacin for COX-2) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.